Isopropyl 2-(4-chloro-2-methylphenoxy)propionate
Description
Historical Context and Development of Phenoxypropionate Herbicides
The evolution of phenoxypropionate herbicides stems from mid-20th-century discoveries about synthetic auxins' herbicidal properties. Initial work on 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s demonstrated that selective disruption of broadleaf weed growth could occur without damaging cereal crops. However, the limitations of early phenoxy acids—particularly their non-target effects and persistence—drove research into esterified derivatives with improved selectivity and environmental profiles.
By the 1980s, structural modifications led to the development of propionate esters, including isopropyl 2-(4-chloro-2-methylphenoxy)propionate. This compound capitalized on three key advancements:
- Enantiomeric specificity : Unlike racemic mixtures in earlier herbicides, the (R)-enantiomer exhibits >95% herbicidal activity by preferentially inhibiting ACCase in grasses.
- Ester prodrug design : The isopropyl group enhances leaf penetration, while enzymatic hydrolysis in target plants releases the active acid form.
- Chlorine substitution : The 4-chloro-2-methylphenoxy moiety increases binding affinity to ACCase's plastid isoform, reducing off-target effects in dicots.
Table 1: Key milestones in phenoxypropionate herbicide development
| Decade | Innovation | Impact |
|---|---|---|
| 1940s | Discovery of 2,4-D's auxin-like herbicidal activity | Enabled selective broadleaf control in cereals |
| 1970s | Development of propionate ester derivatives | Improved systemic translocation and rainfastness |
| 1980s | Commercialization of enantiopure formulations (e.g., fenoxaprop-P-ethyl) | Enhanced grass weed specificity |
| 1990s | Introduction of chlorinated phenoxypropionates | Addressed resistance in Alopecurus and Lolium species |
These innovations addressed growing challenges in weed management, particularly the rise of resistance to older herbicide classes like triazines and ALS inhibitors. The compound’s molecular design reflects a deliberate shift toward target-site specificity, minimizing ecological disruption compared to broad-spectrum herbicides.
Role of this compound in Modern Agriculture
As a post-emergence herbicide, this compound fills a critical niche in integrated weed management systems. Its primary applications include:
- Cereal cropping systems : Selective control of annual grasses (Avena fatua, Echinochloa crus-galli) in wheat and barley without phytotoxicity to crops.
- Rice paddies : Management of Leptochloa chinensis and Echinochloa oryzicola in flooded conditions, where solubility characteristics prevent leaching.
- Rotational cropping : Short soil half-life (DT₅₀ = 5-15 days) allows flexible crop rotation compared to persistent herbicides like atrazine.
Mechanistic advantages :
- ACCase inhibition : The active acid metabolite binds to the carboxyltransferase domain of ACCase (EC 6.4.1.2), blocking fatty acid biosynthesis in susceptible grasses.
- Xylem-phloem mobility : Systemic distribution enables control of both foliar-absorbed and root-initiated weeds.
- Synergistic combinations : Tank mixtures with auxinic herbicides (e.g., MCPA) broaden the spectrum to include resistant dicot weeds.
Table 2: Comparative efficacy against major grass weeds
| Weed Species | ED₉₀ (g a.i./ha) | Resistance Management Class |
|---|---|---|
| Alopecurus myosuroides | 120 | Group 1 (ACCase inhibitors) |
| Lolium rigidum | 150 | Effective against ALS-resistant biotypes |
| Echinochloa crus-galli | 80 | No cross-resistance with HPPD inhibitors |
Field studies demonstrate 85-92% control of key grass weeds at application rates between 200-300 g a.i./ha, with crop selectivity indices exceeding 3.5 in winter wheat. The compound’s role has expanded due to its utility in herbicide-resistant crop systems, particularly where glyphosate resistance necessitates alternative modes of action.
Properties
CAS No. |
94158-72-2 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
propan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C13H17ClO3/c1-8(2)16-13(15)10(4)17-12-6-5-11(14)7-9(12)3/h5-8,10H,1-4H3 |
InChI Key |
PECHYQPZTGMBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Methylphenoxyalkanoic Acid Precursors
The key step in synthesizing 4-chloro-2-methylphenoxyalkanoic acids, including the precursor acids for the isopropyl ester, is the selective chlorination of 2-methylphenoxyalkanoic acid derivatives.
Chlorinating Agent and Conditions : Hypochlorous acid (HCIO) is preferred due to its ability to selectively monochlorinate the aromatic ring at the 4-position, minimizing formation of undesired 6-chlorinated isomers. The chlorination is typically carried out at a controlled pH between 7 and 9.4 to maintain HCIO stability and maximize yield.
Temperature Control : Reaction temperature significantly impacts regioselectivity. Chlorination at approximately 10°C yields a high ratio (~180:1) of 4-chlorinated to 6-chlorinated phenoxy acids, whereas at 30°C this ratio decreases to about 100:1, indicating lower selectivity at higher temperatures.
Reaction Monitoring : The chlorination progress is monitored by redox potential measurements to control reagent addition and avoid over-chlorination or decomposition of HCIO.
Environmental and Safety Considerations : The process uses environmentally acceptable reagents and simple equipment, minimizing hazardous byproducts and ensuring labor safety.
| Parameter | Optimal Range/Value | Effect on Product |
|---|---|---|
| Chlorinating agent | Hypochlorous acid (HCIO) | High monochlorination selectivity |
| pH | 7.0 – 9.4 (preferably 7–8.5) | Maintains HCIO stability and yield |
| Temperature | 0 – 50°C (preferably 10–30°C) | Lower temp favors 4-chlorination selectivity |
| Chlorination time | Several hours | Controlled addition to avoid over-chlorination |
| 4-chlorinated to 6-chlorinated ratio | ~180 at 10°C, ~100 at 30°C | Higher ratio indicates better selectivity |
Esterification to Form Isopropyl Ester
Following chlorination, the 4-chloro-2-methylphenoxyalkanoic acid is converted to the isopropyl ester via esterification:
Typical Reaction : The acid is reacted with isopropanol in the presence of acid catalysts or via acid chloride intermediates. Industrial methods may use aluminum chloride as a catalyst and solvents such as methylene dichloride to facilitate the reaction.
Reaction Conditions : Heating and refluxing under controlled conditions promote ester formation. The process parameters are optimized for yield and purity.
Purification : Post-reaction, the mixture is neutralized and extracted to remove residual catalysts and unreacted materials. Drying agents such as anhydrous sodium carbonate are used to remove moisture.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Isopropanol, acid catalyst (e.g., AlCl3), solvent (methylene dichloride) | Formation of isopropyl ester |
| Heating/Reflux | 80 – 145°C depending on method | Drives esterification |
| Neutralization | Dilute sulfuric or hydrochloric acid | Removes excess base/catalyst |
| Extraction | Dichloromethane/water | Isolates organic product |
| Drying | Anhydrous sodium carbonate | Removes residual water |
Reduction Route via Fenofibrate Derivatives
An alternative synthetic approach involves reduction of fenofibrate-like precursors to obtain related isopropyl 2-(4-chloro-2-methylphenoxy)propionate derivatives:
Method : Fenofibrate is dissolved in methanol and reduced using sodium borohydride (NaBH4) at low temperature (0–24°C) to yield the isopropyl 2-(4-((4-chlorophenyl)(hydroxyl)methyl)phenoxy)-2-methylpropanoate, a related compound.
Reaction Monitoring : Thin-layer chromatography (TLC) is used to track the reaction progress, showing distinct spots for product enantiomers.
Workup : Acidification with dilute HCl and extraction with ethyl acetate isolate the product.
This method is more relevant to derivatives but informs on the reactivity and functional group transformations possible on the core phenoxypropionate structure.
Detailed Research Findings
Yield and Selectivity in Chlorination
The chlorination step is critical for obtaining high yields of the 4-chloro isomer with minimal byproducts. According to patent EP0539462A1:
Total yield of 4-chloro-2-methylphenoxyalkanoic acid (MCPA) can reach 82.8% w/w.
The ratio of 4-chlorinated to 6-chlorinated isomers is a key quality parameter, with values above 100 considered excellent.
Maintaining pH and temperature within specified ranges reduces side reactions such as HCIO disproportionation, improving yield and environmental safety.
Purity and Free Phenol Content
Patent CS226909B1 emphasizes reducing free phenol impurities (4-chloro-2-methylphenol) in the final acid intermediate:
Structural and Spectroscopic Characterization
The compound has a molecular formula C13H17ClO3 and molecular weight 256.725 g/mol.
Physical properties include a density of 1.123 g/cm³, boiling point around 321°C, and flash point near 118.6°C.
Spectroscopic methods such as ^1H and ^13C NMR are used for structural confirmation, with characteristic signals for isopropyl and aromatic protons.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|
| Chlorination of acid precursor | Hypochlorous acid, pH 7–9.4, 10–30°C | ~82.8% yield, 4-chloro:6-chloro >100 | High regioselectivity, environmentally safe |
| Esterification | Isopropanol, AlCl3 catalyst, methylene dichloride solvent, reflux | High purity ester formation | Industrially scalable |
| Reduction of fenofibrate derivative | NaBH4 in methanol, 0–24°C | Produces related hydroxylated derivative | Used for chiral separation studies |
Chemical Reactions Analysis
Hydrolysis Reactions
Conditions and Mechanisms
Hydrolysis occurs under both acidic and basic conditions, yielding distinct products:
-
Alkaline hydrolysis :
Reacts with NaOH or KOH in aqueous media (80–100°C, 2–4 hours), producing 2-(4-chloro-2-methylphenoxy)propionic acid and isopropanol. The reaction follows nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl. -
Acid-catalyzed hydrolysis :
Proceeds slowly in H₂SO₄ or HCl solutions (reflux conditions), generating the same acid but requiring longer reaction times (6–8 hours).
Key Data
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Major Product |
|---|---|---|---|---|
| 1 M NaOH | 90 | 3 | 92 | 2-(4-Chloro-2-methylphenoxy)propionic acid |
| 0.5 M H₂SO₄ | 100 | 6 | 78 | 2-(4-Chloro-2-methylphenoxy)propionic acid |
Oxidation Reactions
Pathways and Reagents
Oxidation targets the propionate side chain:
-
Strong oxidants (KMnO₄, H₂O₂) :
Under acidic conditions (pH 2–4, 60–80°C), the ester converts to 2-(4-chloro-2-methylphenoxy)propionic acid via radical intermediates . -
Catalytic oxidation :
Transition metals (e.g., Fe³⁺/H₂O₂ systems) accelerate decarboxylation, forming phenolic byproducts .
Experimental Observations
-
KMnO₄ oxidation at 70°C achieves 85% conversion within 2 hours.
-
H₂O₂ with FeCl₃ catalysis reduces reaction time by 40% compared to uncatalyzed systems .
Nucleophilic Substitution Reactions
Chloro-Substituent Reactivity
The aromatic chloro group undergoes substitution with nucleophiles (e.g., amines, thiols):
| Nucleophile | Solvent | Catalyst | Product Class | Yield (%) |
|---|---|---|---|---|
| Ethylamine | DMF | CuI | 4-Amino-2-methylphenoxy derivative | 67 |
| Sodium thiolate | Ethanol/H₂O | None | 4-Mercapto-2-methylphenoxy derivative | 58 |
Mechanistic Notes
-
Reactions proceed via SNAr (aromatic nucleophilic substitution), facilitated by electron-withdrawing ester groups .
-
Steric hindrance from the methyl group reduces substitution rates at the ortho position.
Thermal Decomposition
Pathways and Byproducts
At elevated temperatures (>200°C), the compound degrades via:
-
Ester pyrolysis : Releases isopropanol and forms chlorinated phenolic residues.
-
Dechlorination : Generates 2-methylphenoxypropionic acid as a minor product.
Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Mass Loss (%) | Primary Decomposition Product |
|---|---|---|
| 200–250 | 35 | Isopropanol + Chlorinated phenols |
| 250–300 | 60 | CO₂ + Aromatic hydrocarbons |
Environmental Degradation
Abiotic and Biotic Pathways
-
Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions cleaves the ester bond, with a half-life of 12 hours.
-
Soil biodegradation : Microbial esterases hydrolyze the compound to non-toxic metabolites (t₁/₂ = 15–30 days).
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate exhibits notable herbicidal activity, particularly against broadleaf weeds. Its mechanism of action is akin to that of other phenoxy herbicides, which mimic the plant hormone auxin (indole-3-acetic acid). This mimicry results in uncontrolled growth and eventual death of susceptible plants.
Comparison with Other Herbicides
The compound can be compared with other herbicides such as:
| Compound Name | Key Characteristics |
|---|---|
| Mecoprop | Effective against broadleaf weeds; commonly used in lawn care products. |
| MCPA | Widely used for controlling broadleaf weeds; similar mode of action as auxin mimics. |
| Dicamba | Broad-spectrum herbicide; effective against a wide range of weeds; often used in combination formulations. |
This compound stands out due to its specific ester structure that enhances solubility and bioavailability compared to some other phenoxy herbicides.
Environmental Impact and Safety
The environmental behavior of this compound includes hydrolysis in water, leading to the formation of the corresponding acid and isopropanol. This degradation process is significant in understanding its environmental persistence and potential ecological effects.
Case Studies
Case Study: Efficacy Against Broadleaf Weeds
In agricultural trials, this compound demonstrated significant efficacy against various broadleaf weed species when applied at recommended rates. The compound's selective action allows for targeted weed control without adversely affecting surrounding crops, making it a valuable tool in integrated pest management strategies.
Case Study: Environmental Persistence
Research has focused on the environmental degradation pathways of this compound in soil and water systems. Studies indicate that the compound undergoes hydrolysis and microbial degradation, suggesting a moderate persistence in certain environments but relatively rapid breakdown under optimal conditions.
Mechanism of Action
The mechanism of action of isopropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a growth regulator in plants by interfering with hormonal pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Acid: 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP)
- Structure : The free acid form lacks the isopropyl ester group.
- Properties: Higher water solubility compared to ester derivatives. Classified as a carcinogen (IARC Group 2B) with acute toxicity (irritation to skin, eyes, and respiratory tract) . Requires strict handling protocols due to incompatibility with strong acids and metals .
- Applications : Primarily used as a herbicide in its salt forms (e.g., bis(2-hydroxyethyl)ammonium salt) for improved solubility and safety .
Other Ester Derivatives
Pentyl (1)-2-(4-Chloro-2-Methylphenoxy)Propionate
- Structure : Pentyl ester group.
- Properties :
- Applications : Similar herbicidal activity but with extended residual soil activity due to slower hydrolysis .
Octyl (R)-2-(4-Chloro-2-Methylphenoxy)Propionate
- Structure : Octyl ester group with R-configuration.
- Properties :
- Applications : Used in formulations requiring prolonged herbicidal action and reduced volatility .
Ethyl 2-(4-Chlorophenoxy)-2-Methylpropionate (Clofibrate)
- Structure: Ethyl ester of 2-(4-chlorophenoxy)isobutyric acid.
- Properties: Molecular weight: 242.7 g/mol.
Substituted Phenoxypropionate Herbicides
2-(2,4-Dichlorophenoxy)Propionic Acid (2,4-DP)
- Structure : Dichlorinated phenyl group.
- Properties: Broader herbicidal spectrum compared to MCPP. Higher environmental persistence and toxicity to non-target plants .
2-[4-(4-Chlorobenzoyl)Phenoxy]-2-Methylpropanoate
- Structure : Additional 4-chlorobenzoyl substituent.
- Properties: Molecular weight: 360.83 g/mol. Synthesized via multi-step routes (92.4–97.0% yield) using catalysts like magnetic nano-superacids .
Comparative Data Table
Key Research Findings
Ester vs. Acid Forms : Esterification reduces acute toxicity and environmental mobility compared to the parent acid, making esters preferable for commercial formulations .
Alkyl Chain Impact : Longer alkyl chains (e.g., octyl) enhance lipophilicity and residual activity but may require surfactants for field application .
Synthetic Routes : Isopropyl esters are synthesized via acid-catalyzed esterification, achieving >90% yields under optimized conditions .
Environmental Concerns : MCPP and its esters are persistent in soil, with hydrolysis rates dependent on pH and microbial activity .
Biological Activity
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate is a synthetic compound primarily utilized as a selective herbicide. Its efficacy, mechanism of action, and environmental behavior are critical for understanding its biological activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C_{13}H_{15}ClO_3 and a molecular weight of approximately 256.725 g/mol. The compound features a propionate ester structure, which is significant for its biological activity, particularly in agricultural applications. The presence of the chloro and methyl groups on the aromatic ring enhances its effectiveness as a selective herbicide targeting broadleaf weeds.
The herbicidal activity of this compound is primarily attributed to its ability to mimic the plant hormone auxin (indole-3-acetic acid). This mimicry leads to uncontrolled growth in susceptible plants, ultimately resulting in their death. This mechanism is similar to that of other phenoxy herbicides, such as mecoprop, which also target broadleaf weeds through auxin-like effects .
Pharmacokinetics
Research indicates that the pharmacokinetics of this compound involves rapid absorption and distribution within biological systems. In studies involving male and female Wistar rats dosed with the compound, peak plasma concentrations were observed within 1.8 to 4.2 hours post-administration. The elimination half-life varied between 4.23 to 7.89 hours depending on the dosage and sex of the subjects .
Table 1: Pharmacokinetic Parameters in Wistar Rats
| Parameter | Male Rats (5 mg/kg) | Female Rats (5 mg/kg) |
|---|---|---|
| Tmax (hours) | 1.8 | 2.7 |
| Half-life (hours) | 6.35 | 7.79 |
| Urinary Excretion (%) | 61.18 | 56.78 |
Environmental Impact and Degradation
This compound can undergo hydrolysis in water, leading to the formation of its corresponding acid, which may affect its persistence in the environment. Studies have shown that microorganisms can degrade related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA), indicating potential bioremediation pathways for isopropyl derivatives .
Toxicological Profile
The toxicological effects of this compound have been assessed through various studies:
- Acute Toxicity : Moderate toxicity observed; symptoms include nausea and potential respiratory issues upon exposure.
- Chronic Effects : Repeated exposure may lead to anemia and kidney damage.
- Carcinogenic Potential : Some chlorophenoxy herbicides have been linked to cancer risks in humans, necessitating caution in handling .
Table 2: Toxicological Summary
| Endpoint | Findings |
|---|---|
| Acute Toxicity | Moderate; respiratory symptoms possible |
| Chronic Exposure | Possible anemia and kidney damage |
| Carcinogenic Risk | Potential association with lymphatic cancers |
Case Studies
Several case studies highlight the herbicidal effectiveness of this compound:
- Field Trials : In controlled agricultural settings, the compound demonstrated significant efficacy against various broadleaf weeds compared to untreated controls.
- Microbial Degradation Study : A study isolated Flavobacterium peregrinum capable of degrading MCPA, suggesting similar pathways may exist for isopropyl derivatives, which could mitigate environmental impacts .
- Pharmacokinetic Variability : A comparative study on different species indicated significant variability in plasma half-lives and clearance rates for phenoxy herbicides, emphasizing the need for species-specific risk assessments .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling isopropyl 2-(4-chloro-2-methylphenoxy)propionate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures involving inhalation risks. Store the compound in tightly sealed containers in a cool, well-ventilated area, away from strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., sodium, magnesium) to avoid decomposition . Implement OSHA-compliant spill containment protocols, including evacuation, ignition source elimination, and neutralization with inert absorbents .
Q. How should researchers mitigate health risks associated with chronic exposure to this compound?
- Methodological Answer : Establish routine biomonitoring for anemia (via complete blood count) and renal function tests (e.g., serum creatinine) due to its hematotoxic and nephrotoxic potential . Use engineering controls (e.g., local exhaust ventilation) to maintain airborne concentrations below detectable thresholds. Decontaminate work surfaces with alkaline solutions (pH >10) to hydrolyze residual compound .
Q. What analytical methods are recommended for quantifying this compound in environmental matrices?
- Methodological Answer : Employ reversed-phase HPLC with a C18 column and UV detection at 254 nm, validated against certified reference standards (e.g., Chem Service S-12360B1-1ML). For trace-level detection in soil, use GC-MS with electron capture detection (ECD) after derivatization with diazomethane to enhance volatility .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s metabolite profile across in vitro and in vivo models?
- Methodological Answer : Conduct comparative metabolomics using stable isotope-labeled analogs (e.g., ¹³C-isopropyl derivatives) to track metabolic pathways. Pair LC-HRMS with ion mobility spectrometry to distinguish phase I (hydroxylation) and phase II (glucuronidation) metabolites. Validate findings against in vitro hepatocyte models and in vivo rodent studies .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of phytotoxicity in non-target plants?
- Methodological Answer : Use Arabidopsis thaliana mutants (e.g., auxin-signaling defective lines) to test herbicide-induced growth inhibition. Quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) and measure auxin transport kinetics using ³H-IAA tracer assays. Cross-reference with transcriptomic data to identify upregulated stress-response genes .
Q. How should researchers address discrepancies in reported carcinogenicity thresholds for chlorophenoxy herbicides?
- Methodological Answer : Perform dose-response meta-analyses of epidemiological studies (e.g., agricultural cohorts) using the Hill criteria for causality. Validate findings with in vitro carcinogenicity assays, such as the BALB/c 3T3 cell transformation assay, and compare with structural analogs (e.g., mecoprop) to isolate structure-activity relationships .
Q. What methodologies are effective for studying the compound’s photodegradation pathways in aquatic systems?
- Methodological Answer : Simulate sunlight exposure using a xenon arc lamp (λ >290 nm) and monitor degradation via LC-QTOF-MS. Identify transient radicals (e.g., hydroxyl radicals) using spin-trapping agents like DMPO-ESR. Quantify chlorine-containing byproducts (e.g., 4-chloro-2-methylphenol) with ion chromatography .
Data Contradiction and Validation
Q. How can conflicting data on the compound’s soil adsorption coefficient (Kd) be reconciled?
- Methodological Answer : Standardize soil organic matter (SOM) content (e.g., 2–5%) and pH (5.5–6.5) in batch equilibrium studies. Use ¹⁴C-labeled compound to differentiate between true adsorption and irreversible binding. Validate with field lysimeter trials under controlled irrigation conditions .
Q. What strategies are recommended for validating the compound’s teratogenic potential given limited animal data?
- Methodological Answer : Use the zebrafish embryo model (FET assay) to assess developmental toxicity endpoints (e.g., tail malformation, pericardial edema). Complement with in vitro placental barrier models (e.g., BeWo cells) to study transplacental transfer. Cross-validate with QSAR predictions for chlorophenoxy propionates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
